

Application Notes and Protocols for AZD6738 (Ceralasertib) in Humanized Mouse Models

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Compound of Interest

Compound Name: AZ617

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Introduction

AZD6738, also known as Ceralasertib, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoint control and DNA repair.[3] In tumor cells with existing defects in other DDR pathways, such as those with ATM deficiency, inhibition of ATR can lead to synthetic lethality, making it a promising therapeutic strategy.[4][5] Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, provide a powerful in vivo platform to evaluate the efficacy and immune-modulatory effects of anti-cancer agents like AZD6738 in a human-relevant context.

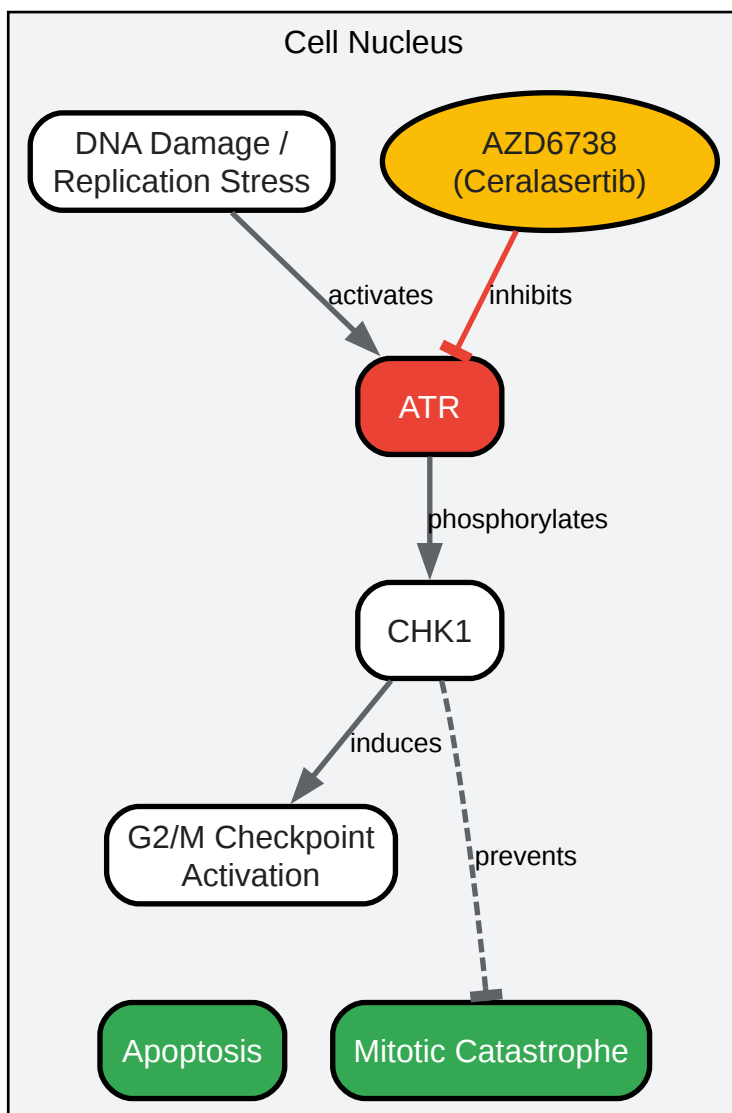
These application notes provide a comprehensive overview and detailed protocols for the utilization of AZD6738 in humanized mouse models for preclinical anti-cancer studies.

Mechanism of Action

AZD6738 is an ATP-competitive inhibitor of the ATR serine/threonine protein kinase.[1] By inhibiting ATR, AZD6738 prevents the phosphorylation of its downstream targets, including CHK1. This abrogation of the G2/M cell cycle checkpoint leads to premature mitotic entry of cells with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.[6] This

mechanism is particularly effective in cancer cells with a high degree of replication stress or deficiencies in other DNA repair pathways, such as ATM.[4][5]

Signaling Pathway of AZD6738 Action



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Caption: AZD6738 inhibits ATR, leading to mitotic catastrophe.

Data Presentation: In Vivo Efficacy of AZD6738

The following tables summarize representative quantitative data from preclinical studies of AZD6738 in mouse models. While these studies did not exclusively use humanized mice, they provide a strong basis for dose selection and expected outcomes.

Table 1: AZD6738 Monotherapy in Xenograft Models

Cancer Type	Mouse Model	AZD6738 Dose	Dosing Schedule	Outcome	Reference
Gastric Cancer (ATM-deficient)	Nude Mice	50 mg/kg	Daily, Oral	Significant tumor growth inhibition	[4]
Colorectal Cancer	Nude Mice	50 mg/kg	Daily, Oral	Tumor growth inhibition	[7]

Table 2: AZD6738 Combination Therapy in Xenograft Models

Cancer Type	Mouse Model	Combination Agent	AZD6738 Dose	Dosing Schedule	Outcome	Reference
NSCLC (ATM-deficient)	Nude Mice	NSC 119875	50 mg/kg	Oral	Rapid tumor regression	[7]
Colorectal Cancer	Nude Mice	Irinotecan (20 mg/kg)	12.5 mg/kg or 50 mg/kg	Oral, see reference for schedule	Tolerated with anti-tumor activity	[3]
Solid Tumors	NSG Mice	Radiation (2 Gy)	Not specified	Oral	Significantly delayed tumor growth	[6]

Experimental Protocols

Protocol 1: Generation of Humanized Mice with a Human Immune System

This protocol describes the generation of humanized mice by engrafting human CD34+ hematopoietic stem cells (HSCs) into immunodeficient mice.

Materials:

- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG™ mice)
- Cryopreserved human CD34+ HSCs
- Sterile PBS
- Sublethal irradiation source (optional but recommended)

Procedure:

- Preconditioning (Optional): To enhance engraftment, sublethally irradiate recipient mice (e.g., 100-250 cGy) 24 hours prior to HSC injection.
- HSC Preparation: Thaw cryopreserved human CD34+ HSCs rapidly in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant. Resuspend the cells in sterile PBS at a concentration of $1-2 \times 10^5$ cells per 100 μL .
- HSC Injection: Inject 100 μL of the cell suspension ($1-2 \times 10^5$ cells) into each mouse via the tail vein.
- Engraftment Period: Allow 12-16 weeks for the human immune system to reconstitute.
- Monitoring Engraftment: At 12 weeks post-injection, collect peripheral blood from the mice and perform flow cytometry to assess the percentage of human CD45+ cells to confirm successful engraftment.

Protocol 2: Engraftment of Patient-Derived Xenografts (PDX) in Humanized Mice

This protocol details the implantation of human tumor tissue into established humanized mice.

Materials:

- Humanized mice (from Protocol 1)

- Fresh, sterile patient-derived tumor tissue
- Sterile PBS or RPMI medium
- Surgical instruments (scalpels, forceps)
- Matrigel (optional)

Procedure:

- **Tumor Tissue Preparation:** On a sterile surface, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).
- **Surgical Implantation:** Anesthetize the humanized mouse. Make a small incision in the skin over the flank. Create a subcutaneous pocket using blunt dissection.
- **PDX Implantation:** Place one tumor fragment into the subcutaneous pocket. The tumor fragment can be mixed with Matrigel to support initial growth.
- **Wound Closure:** Close the incision with surgical clips or sutures.
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth by caliper measurements at least twice a week. Tumors are typically established when they reach a volume of 100-200 mm³.

Protocol 3: Administration of AZD6738 and Efficacy Evaluation

This protocol outlines the treatment of tumor-bearing humanized mice with AZD6738 and the subsequent evaluation of its anti-tumor efficacy.

Materials:

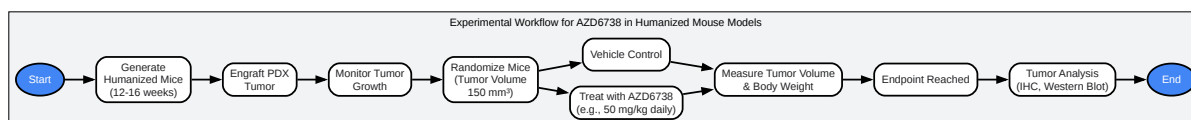
- Tumor-bearing humanized mice (from Protocol 2)
- AZD6738 (Ceralasertib)
- Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

- Oral gavage needles
- Calipers

Procedure:

- Group Allocation: Once tumors reach the desired size (e.g., 150 mm³), randomize the mice into treatment and control groups.
- Drug Preparation: Prepare AZD6738 in the appropriate vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).
- Drug Administration: Administer AZD6738 (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage daily.
- Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Body Weight Monitoring: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
- Endpoint: Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow



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Caption: Workflow for testing AZD6738 in humanized mice.

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